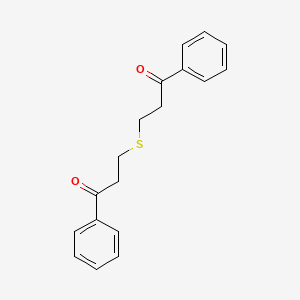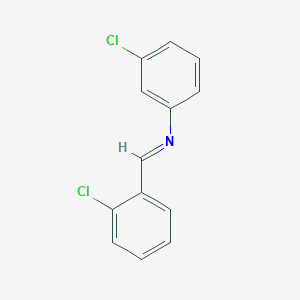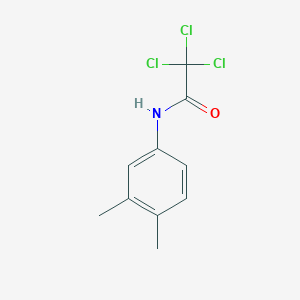
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a phenylbutyl side chain, and two carbonyl groups. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydroxylation and subsequent alkylation with a phenylbutyl group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The phenylbutyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(2-phenylbutyl)naphthalene-1,2-dione.
Reduction: Formation of 4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-diol.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include cellular enzymes and DNA, which are affected by the oxidative damage.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and exhibits antimicrobial properties.
Uniqueness
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl side chain enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to simpler naphthoquinones.
特性
CAS番号 |
199929-82-3 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H18O3/c1-2-13(14-8-4-3-5-9-14)12-17-18(21)15-10-6-7-11-16(15)19(22)20(17)23/h3-11,13,21H,2,12H2,1H3 |
InChIキー |
ARSROHSLBSKZFZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
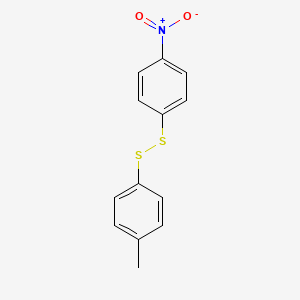



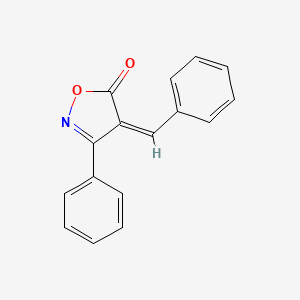
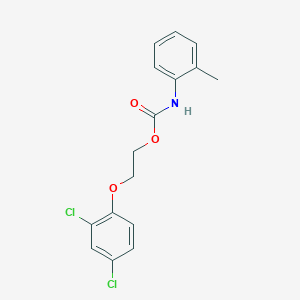
![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)


